2,3,6-Trifluorobenzonitrile

Quinazoline synthesis Regioselective cyclization Heterocyclic chemistry

2,3,6-Trifluorobenzonitrile (CAS 136514-17-5) is a fluorinated aromatic nitrile with the molecular formula C₇H₂F₃N and a molecular weight of 157.09 g/mol. It is a colorless transparent liquid at room temperature with a density of 1.359 g/mL at 25°C, a boiling point of 179°C, and a refractive index of 1.4706.

Molecular Formula C7H2F3N
Molecular Weight 157.09 g/mol
CAS No. 136514-17-5
Cat. No. B163352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluorobenzonitrile
CAS136514-17-5
Molecular FormulaC7H2F3N
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C#N)F)F
InChIInChI=1S/C7H2F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
InChIKeyYWTXHALVWAISPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trifluorobenzonitrile (CAS 136514-17-5) Properties & Procurement Essentials for Chemical Synthesis


2,3,6-Trifluorobenzonitrile (CAS 136514-17-5) is a fluorinated aromatic nitrile with the molecular formula C₇H₂F₃N and a molecular weight of 157.09 g/mol . It is a colorless transparent liquid at room temperature with a density of 1.359 g/mL at 25°C, a boiling point of 179°C, and a refractive index of 1.4706 . The compound features three fluorine atoms at the 2-, 3-, and 6-positions of the benzene ring, along with a nitrile group. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity, particularly its regioselective behavior in nucleophilic aromatic substitution (SₙAr) and cyclization reactions . It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials .

2,3,6-Trifluorobenzonitrile: Why Regioisomeric Analogs Cannot Substitute in Synthetic Workflows


Trifluorobenzonitrile isomers share the same molecular formula and basic functional groups but exhibit profoundly different physical states, boiling points, densities, and—most critically—regioselective reactivity. For instance, 2,4,6-trifluorobenzonitrile is a solid at room temperature (mp 57-61°C) and has a significantly lower boiling point , while 2,4,5- and 2,3,4-isomers have distinct boiling ranges and densities that can impact purification and handling . These differences in physical properties are accompanied by divergent chemical behavior: the specific positioning of fluorine atoms relative to the nitrile group dictates which positions undergo nucleophilic attack and whether cyclization reactions proceed with high regioselectivity or yield mixtures [1]. Substituting one isomer for another without rigorous revalidation can therefore lead to failed reactions, low yields, or the formation of unintended byproducts, making isomer-specific procurement essential for reproducible synthetic outcomes.

Quantitative Differentiation of 2,3,6-Trifluorobenzonitrile vs. Trifluorobenzonitrile Isomers for Procurement Decisions


Exclusive Regioselectivity in 2,4-Diaminoquinazoline Cyclization vs. 2,3,4- and 2,4,5-Isomers

In the synthesis of 2,4-diaminoquinazolines from trifluorobenzonitriles and guanidine carbonate, 2,3,6-trifluorobenzonitrile yielded exclusively 2,4-diamino-5,6-difluoroquinazoline as determined by high-resolution NMR spectroscopy. In contrast, other trifluorobenzonitrile isomers under identical conditions produced mixtures of regioisomers or required the use of different starting materials (e.g., 3-amino-2,6-difluorobenzonitrile) to access analogous products [1]. This exclusive regioselectivity eliminates the need for isomer separation and ensures a single, well-defined product in a key heterocyclic scaffold.

Quinazoline synthesis Regioselective cyclization Heterocyclic chemistry

High-Yield Regioselective Amination at the 2-Position vs. Alternative Fluorine Displacement Pathways

The fluorine atom at the 2-position of 2,3,6-trifluorobenzonitrile undergoes efficient and regioselective displacement by ammonia. A patent procedure reports that treatment of 2,3,6-trifluorobenzonitrile (2.0 g, 12.7 mmol) with ammonium hydroxide in isopropanol at 80°C yields 2-amino-3,6-difluorobenzonitrile in 98.4% isolated yield (1.93 g, 12.5 mmol) . This high-yielding, single-step transformation contrasts with the reactivity of other trifluorobenzonitrile isomers, where the absence of a suitably activated ortho-fluorine adjacent to the nitrile group can lead to lower yields or require harsher conditions.

Nucleophilic aromatic substitution Fluorine displacement Amination

Physical State and Handling Characteristics vs. 2,4,6-Trifluorobenzonitrile

2,3,6-Trifluorobenzonitrile is a liquid at room temperature with a density of 1.359 g/mL at 25°C and a boiling point of 179°C . In contrast, its 2,4,6-isomer is a crystalline solid with a melting point of 57-61°C and a boiling point of approximately 92°C (or 166.5°C at 760 mmHg, depending on the source) . The liquid physical state of 2,3,6-trifluorobenzonitrile facilitates volumetric dispensing and dissolution in organic solvents without the need for pre-weighing or crushing of solids, which can be advantageous in automated synthesis and high-throughput experimentation workflows.

Physical properties Formulation Liquid handling

Distinct Density and Refractive Index for Quality Control and Isomer Identification

2,3,6-Trifluorobenzonitrile exhibits a refractive index (n²⁰/D) of 1.4706 and a density of 1.359 g/mL at 25°C . These values differ significantly from other trifluorobenzonitrile isomers: 2,4,5-trifluorobenzonitrile has a density of 1.373 g/mL and a refractive index of 1.4736 ; 2,3,4-trifluorobenzonitrile has a density of 1.12 g/mL and a refractive index of 1.471-1.473 . These measurable differences provide a rapid, non-destructive means to verify isomer identity upon receipt, preventing costly misidentification errors in the laboratory.

Quality control Analytical chemistry Identity testing

Patent-Documented Utility in Kinase Inhibitor Synthesis vs. Generic Building Block Claims

2,3,6-Trifluorobenzonitrile is explicitly cited as a key intermediate in patents describing the synthesis of kinase inhibitors targeting TBK1 and IKKε, enzymes implicated in cancer and inflammatory diseases [1]. Additionally, it is used to prepare benzonitrile-based kinase inhibitors as described in US Patent 9,096,593 B2 . While many fluorobenzonitriles are broadly claimed as intermediates, the specific 2,3,6-substitution pattern appears in patent examples for compounds that progressed into advanced biological evaluation, suggesting a preferred regiochemistry for achieving desired target engagement.

Kinase inhibitors Medicinal chemistry Drug discovery

2,3,6-Trifluorobenzonitrile: Recommended Procurement Scenarios Based on Quantitative Differentiation


Regioselective Synthesis of 2-Amino-3,6-Difluorobenzonitrile Intermediates

When a synthetic route requires a high-yielding, single-step introduction of an amino group ortho to the nitrile, 2,3,6-trifluorobenzonitrile is the preferred substrate. The 98.4% isolated yield reported under mild ammonolysis conditions [1] minimizes purification requirements and maximizes throughput, making it ideal for preparing multi-gram batches of ortho-amino difluorobenzonitrile intermediates for subsequent elaboration in medicinal chemistry or agrochemical discovery programs.

Construction of 5,6-Difluoroquinazoline Scaffolds via Guanidine Cyclization

For researchers synthesizing 2,4-diaminoquinazoline libraries, 2,3,6-trifluorobenzonitrile offers exclusive regioselectivity, yielding only the 5,6-difluoro isomer without the need for chromatographic separation of regioisomeric mixtures [1]. This property is particularly valuable in parallel synthesis and high-throughput medicinal chemistry, where post-reaction purification is a bottleneck. Procurement of this specific isomer ensures a clean, predictable reaction outcome and reduces the cost and time associated with isomer separation.

Automated Liquid Handling and High-Throughput Experimentation

The liquid physical state of 2,3,6-trifluorobenzonitrile at room temperature enables its use in automated liquid handling systems without the additional steps required for solid dispensing (e.g., weighing, dissolution). Its well-defined density (1.359 g/mL) [1] allows for accurate volumetric transfers, improving reproducibility across hundreds of parallel reactions. This contrasts with solid isomers like 2,4,6-trifluorobenzonitrile, which require manual weighing or pre-dissolution .

Kinase Inhibitor Drug Discovery with Patent Precedent

Medicinal chemistry teams pursuing TBK1, IKKε, or other kinase targets may prioritize 2,3,6-trifluorobenzonitrile due to its explicit use in exemplified patent compounds [1]. The existence of prior art demonstrating the successful incorporation of this building block into biologically active molecules can de-risk synthetic planning and provide a validated starting point for lead optimization campaigns.

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